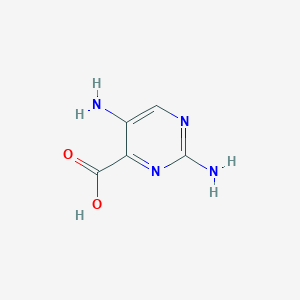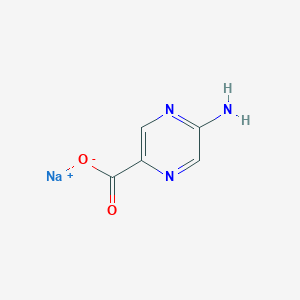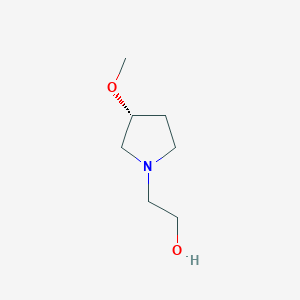
(R)-2-(3-Methoxypyrrolidin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-(3-メトキシピロリジン-1-イル)エタノールは、メトキシ基とエタノール側鎖が置換されたピロリジン環を持つキラル化合物です。
準備方法
合成経路と反応条件
(R)-2-(3-メトキシピロリジン-1-イル)エタノールの合成は、通常、適切な触媒の存在下で(R)-2-ピロリドンとメタノールを反応させることで行われます。反応条件には、通常、目的の生成物の形成を促進するために高温と高圧が含まれます。
工業生産方法
(R)-2-(3-メトキシピロリジン-1-イル)エタノールの工業生産には、効率と収率を高めるために連続フロープロセスが採用される場合があります。 これらの方法は、多くの場合、マイクロリアクター技術を利用して、反応条件を正確に制御し、副生成物の生成を最小限に抑えます .
化学反応の分析
反応の種類
(R)-2-(3-メトキシピロリジン-1-イル)エタノールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: エタノール側鎖は、対応するアルデヒドまたはカルボン酸を形成するように酸化することができます。
還元: この化合物は、対応するアミンを形成するように還元することができます。
置換: 適切な条件下では、メトキシ基を他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が頻繁に使用されます。
置換: 求核置換反応は、水素化ナトリウム (NaH) や tert-ブトキシカリウム (KOtBu) などの試薬を使用して実施することができます。
生成される主要な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: アミンの生成。
置換: 使用される求核試薬に応じて、さまざまな置換ピロリジンの生成。
科学的研究の応用
(R)-2-(3-メトキシピロリジン-1-イル)エタノールは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 不斉合成におけるキラルリガンドとしての可能性が調査されています。
医学: 医薬品化合物の合成における前駆体としての使用など、その潜在的な治療効果が研究されています。
作用機序
(R)-2-(3-メトキシピロリジン-1-イル)エタノールの作用機序には、特定の分子標的との相互作用が含まれます。エタノール側鎖は、標的分子と水素結合を形成することができます。一方、ピロリジン環は、疎水性相互作用に関与することができます。これらの相互作用は、酵素や受容体の活性を調節し、この化合物の観察された効果につながる可能性があります。
類似の化合物との比較
類似の化合物
(S)-2-(3-メトキシピロリジン-1-イル)エタノール: この化合物のエナンチオマーで、異なる生物活性を持つ可能性があります。
2-(3-メトキシピロリジン-1-イル)プロパノール: エタノールの代わりにプロパノール側鎖を持つ類似の化合物です。
3-メトキシピロリジン: エタノール側鎖はありませんが、メトキシ基が置換されたピロリジン環を持っています。
ユニークさ
(R)-2-(3-メトキシピロリジン-1-イル)エタノールは、その特定のキラル配置と、メトキシ基とエタノール側鎖の両方があることが特徴で、ユニークです。これらの特徴の組み合わせにより、アナログと比較して、独特の化学反応性と生物活性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol: The enantiomer of the compound, which may exhibit different biological activity.
2-(3-Methoxypyrrolidin-1-yl)propanol: A similar compound with a propanol side chain instead of ethanol.
3-Methoxypyrrolidine: Lacks the ethanol side chain but retains the methoxy-substituted pyrrolidine ring.
Uniqueness
®-2-(3-Methoxypyrrolidin-1-yl)ethanol is unique due to its specific chiral configuration and the presence of both a methoxy group and an ethanol side chain. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
2-[(3R)-3-methoxypyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-10-7-2-3-8(6-7)4-5-9/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChIキー |
KECYLCNFKHGWCG-SSDOTTSWSA-N |
異性体SMILES |
CO[C@@H]1CCN(C1)CCO |
正規SMILES |
COC1CCN(C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





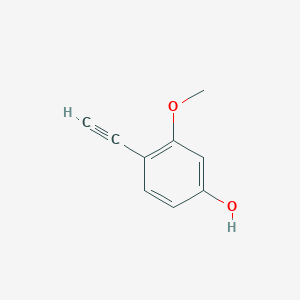
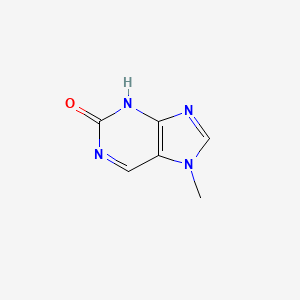
![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)
![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)
![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)
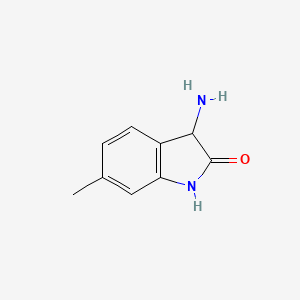
![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)

